molecular formula C8H10BrNO4S2 B8368865 Methyl 3-{[(5-bromo-1,3-thiazol-2-yl)methyl]sulfonyl}propanoate

Methyl 3-{[(5-bromo-1,3-thiazol-2-yl)methyl]sulfonyl}propanoate

Cat. No. B8368865
M. Wt: 328.2 g/mol
InChI Key: FEZMSKLGZMRAAX-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

The product of Step 3 (1.244 g, 3.79 mmol) was taken up in THF (50 mL) at room temperature, and NaOMe (25% in MeOH, 0.819 g, 3.79 mmol) was added. After 30 min at room temperature, the suspension was evaporated to dryness, providing a yellow solid. The solid was taken up in water (25 mL), and a solution of NaOAc (1.710 g, 20.85 mmol) and hydroxylamine-O-sulfonic acid (2.143 g, 18.95 mmol) in water (12.5 mL) was added while cooling the reaction (0° C.). The reaction was vigorously stirred at room temperature overnight. The reaction was extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated. Flash chromatography (dry load, 10-100% EtOAc/hexanes) afforded 1-(5-bromo-1,3-thiazol-2-yl)methanesulfonamide (470 mg, 48%) as a colorless solid. MS ESI: [M+H]+ m/z 256.9/258.9.
Quantity
1.244 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0.819 g
Type
reactant
Reaction Step Two
Name
Quantity
1.71 g
Type
reactant
Reaction Step Three
Quantity
2.143 g
Type
reactant
Reaction Step Three
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH2:7][S:8](CCC(OC)=O)(=[O:10])=[O:9])=[N:4][CH:3]=1.C[O-].[Na+].CC([O-])=O.[Na+].[NH2:25]OS(O)(=O)=O>C1COCC1.O>[Br:1][C:2]1[S:6][C:5]([CH2:7][S:8]([NH2:25])(=[O:10])=[O:9])=[N:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.244 g
Type
reactant
Smiles
BrC1=CN=C(S1)CS(=O)(=O)CCC(=O)OC
Step Two
Name
NaOMe
Quantity
0.819 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
1.71 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
2.143 g
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
12.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was vigorously stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the suspension was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
providing a yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
CUSTOM
Type
CUSTOM
Details
the reaction (0° C.)
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with ethyl acetate (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Flash chromatography (dry load, 10-100% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CN=C(S1)CS(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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